![molecular formula C10H11F3O2 B1405251 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 1431329-82-6](/img/structure/B1405251.png)
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol
Overview
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (4M3M5TFMB) is a versatile compound with a wide range of applications in scientific research. It is a trifluoromethylated alcohol, which is a type of compound that has been extensively studied due to its potential for use in various laboratory experiments. 4M3M5TFMB has been found to be effective for synthesis, as well as for a variety of biochemical and physiological applications.
Scientific Research Applications
Pharmaceutical Intermediate
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating a trifluoromethyl group, is often sought after for its potential to enhance the biological activity and metabolic stability of drug candidates .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It can be used to introduce the trifluoromethyl group into more complex molecules, which is a valuable modification in the development of compounds with desired pharmacokinetic properties.
NMR Spectroscopy Studies
Due to its distinct chemical shifts, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is employed in predicting NMR spectra. This application is crucial for structural elucidation and confirmation in both research and industrial settings .
Kinetic Studies
Researchers use this compound in kinetic studies to understand the reaction mechanisms and rates of various chemical processes. For example, it has been used in studies of phosphonoformate prodrugs and aquachromium (IV) reactions .
Material Science
In material science, the compound’s ability to introduce fluorine atoms into materials can be exploited to alter surface properties, such as hydrophobicity, which is essential for developing advanced materials with specific characteristics .
Catalysis
The trifluoromethyl group of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol can act as a directing group in catalytic reactions, influencing the outcome of the synthesis of complex molecules. This is particularly useful in the field of asymmetric catalysis .
Medicinal Chemistry
In medicinal chemistry, the incorporation of the trifluoromethyl group into drug molecules can significantly affect their pharmacological profile. It can improve the drug’s potency, selectivity, and metabolic stability, making 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol a valuable building block in drug design .
Agrochemicals
Lastly, this compound finds applications in the synthesis of agrochemicals. The trifluoromethyl group can enhance the activity and durability of pesticides and herbicides, contributing to the development of more effective and longer-lasting agrochemical products .
properties
IUPAC Name |
[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4,14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDIHSCLYNBPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200205 | |
Record name | Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol | |
CAS RN |
1431329-82-6 | |
Record name | Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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